![molecular formula C18H20N4O2 B4652736 N-phenyl-N'-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea](/img/structure/B4652736.png)
N-phenyl-N'-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea
Overview
Description
N-phenyl-N’-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with phenyl and urea groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea typically involves a multi-step process. One common method includes the reaction of dimedone, an aryl aldehyde, acetoacetanilide, and ammonium acetate. The mixture is heated at 150-160°C without solvent for 10-20 minutes until gas evolution ceases and the reaction mixture solidifies . The product is then treated with ethanol, filtered, and recrystallized from alcohol to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially leading to different pharmacologically active compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of functionalized quinazoline compounds.
Scientific Research Applications
N-phenyl-N’-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-phenyl-N’-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-aryl-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides
- N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
N-phenyl-N’-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-phenyl-3-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-11-15-13(9-18(2,3)10-14(15)23)21-16(19-11)22-17(24)20-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H2,19,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYROPUNYLCDKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC(=O)NC3=CC=CC=C3)CC(CC2=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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